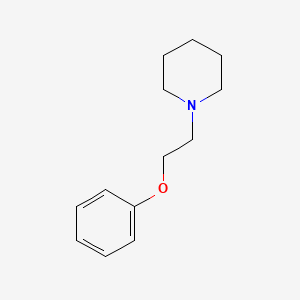

1-(2-Phenoxyethyl)piperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUFKEGMFFPMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224786 | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-41-9 | |

| Record name | 1-(2-Phenoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-phenoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Phenoxyethyl Piperidine and Its Analogues

General Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.net Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

The Dieckmann condensation is a well-established intramolecular reaction used to form cyclic β-keto esters from dicarboxylic esters. organicreactions.orgyoutube.com This method has been successfully employed in the synthesis of piperidine-2,4-diones and 4-piperidones. core.ac.ukdtic.milucl.ac.uk The process involves the base-catalyzed intramolecular cyclization of an aminodicarboxylate ester, followed by hydrolysis and decarboxylation to yield the desired piperidone. researchgate.net Careful control of reaction conditions is often necessary to prevent side reactions, such as the retro-Dieckmann reaction. researchgate.net

Key Features of Dieckmann Condensation for Piperidine Synthesis:

| Feature | Description |

| Starting Materials | Aminodicarboxylate esters |

| Key Transformation | Intramolecular cyclization to form a β-keto ester |

| Products | Substituted piperidones |

| Common Application | Synthesis of 4-piperidones, key intermediates for various piperidine-based compounds researchgate.net |

This table summarizes the core aspects of the Dieckmann condensation as applied to piperidine synthesis.

Reductive amination is a versatile and widely used method for forming C-N bonds and constructing the piperidine ring. nih.govresearchgate.net This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. chim.it The double reductive amination (DRA) of dicarbonyl compounds is a particularly straightforward strategy to access the piperidine skeleton. chim.it Various reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and borane-pyridine complex (BAP). chim.ittandfonline.com BAP has been shown to be an effective alternative to cyanide-containing reagents, eliminating the formation of nitrile impurities. tandfonline.com

Common Reducing Agents in Reductive Amination for Piperidine Synthesis:

| Reducing Agent | Characteristics |

| H2, Pd/C | Catalytic hydrogenation, often requires pressure. |

| NaBH3CN | Selective for imines over carbonyls, but toxic. |

| NaBH(OAc)3 | Mild and selective, commonly used. |

| Borane-Pyridine (BAP) | Less toxic alternative to NaBH3CN, effective for secondary amines. tandfonline.com |

This table highlights several reducing agents used in the synthesis of piperidines via reductive amination.

The cyclization of substrates containing an alkene and an amino group provides a powerful route to substituted piperidines. nih.gov These reactions can be promoted by various catalysts, including gold(I) and palladium complexes, leading to the formation of the heterocyclic ring through intramolecular hydroamination or related processes. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and direct method for the synthesis of the piperidine core. researchgate.netdtic.mil This transformation typically involves the use of heterogeneous or homogeneous catalysts under hydrogen pressure. nih.govacs.orgchemrxiv.org

Recent advancements have focused on developing more efficient and selective catalysts that operate under milder conditions. For example, rhodium and palladium catalysts have been successfully used for the hydrogenation of pyridines, including those with fluorine substituents. nih.gov Electrocatalytic hydrogenation has also emerged as a promising alternative to traditional high-temperature and high-pressure methods, allowing for the conversion of pyridine to piperidine at ambient temperature and pressure. nih.govacs.org Density functional theory (DFT) studies have been employed to understand the reaction pathways and intermediates involved in the hydrogenation of pyridine over catalysts like γ-Mo2N. scholaris.cacdnsciencepub.com

Catalytic Systems for Pyridine Hydrogenation:

| Catalyst Type | Examples | Conditions |

| Heterogeneous | Rh/C, Nickel dtic.mil | High temperature and pressure |

| Homogeneous | Rhodium(I) complexes, Iridium(III) complexes nih.govchemrxiv.org | Milder conditions, good functional group tolerance chemrxiv.org |

| Electrocatalytic | Carbon-supported Rhodium nih.govacs.org | Ambient temperature and pressure nih.govacs.org |

This table compares different catalytic systems for the hydrogenation of pyridine to piperidine.

Specific Synthesis of the Phenoxyethyl Piperidine Moiety

Once the piperidine ring is constructed or obtained from a commercial source, the phenoxyethyl group is typically introduced through a nucleophilic substitution reaction.

A common and direct method for the synthesis of 1-(2-Phenoxyethyl)piperidine involves the reaction of a phenoxide with a suitable piperidine derivative bearing a leaving group on the ethyl side chain, such as 1-(2-chloroethyl)piperidine. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion acts as the nucleophile, displacing the chloride ion.

The reactivity in such nucleophilic aromatic substitution (SNAr) reactions can be influenced by the substituents on the aromatic ring. libretexts.org While simple aryl halides are generally unreactive, the presence of electron-withdrawing groups can significantly activate the ring towards nucleophilic attack. libretexts.orgnih.gov In the case of phenoxide attacking an alkyl halide like 1-(2-chloroethyl)piperidine, the reaction is a standard Williamson ether synthesis.

Williamson Ether Synthesis for Phenoxyethyl Linkage Formation

The Williamson ether synthesis is a cornerstone method for forming the ether linkage in this compound. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target compound, this typically involves the reaction of a phenoxide with a 2-haloethylpiperidine or, conversely, the reaction of a piperidinoethanol derivative with a halobenzene.

The general mechanism proceeds via an SN2 pathway, where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing a leaving group, usually a halide. wikipedia.org For the synthesis of this compound, one common route would involve the deprotonation of phenol to form sodium phenoxide, which then reacts with 1-(2-chloroethyl)piperidine.

Reaction Conditions and Reagents: The choice of base, solvent, and reaction conditions is crucial for the success of the Williamson ether synthesis. jk-sci.com

Bases: Strong bases like sodium hydride (NaH), potassium hydride (KH), or alkali hydroxides (NaOH, KOH) are commonly used to deprotonate the phenol. jk-sci.com

Solvents: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to minimize side reactions like elimination. jk-sci.com

Reactants: The alkylating agent should ideally be a primary halide to favor the SN2 mechanism and avoid E2 elimination, which is a competing reaction, particularly with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

| Phenol | 1-(2-Chloroethyl)piperidine | NaH | DMF | This compound | SN2 |

| Sodium Phenoxide | 1-(2-Bromoethyl)piperidine | - | Acetonitrile | This compound | SN2 |

N-Alkylation Strategies for Piperidine Nitrogen Functionalization

N-alkylation of the piperidine ring is another critical step in the synthesis of this compound. This involves the formation of a carbon-nitrogen bond at the piperidine nitrogen. A common approach is the reaction of piperidine with a suitable 2-phenoxyethyl halide.

This reaction is also a nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base is often added. researchgate.net

Key Considerations for N-Alkylation:

Alkylating Agent: 2-Phenoxyethyl bromide or 2-phenoxyethyl chloride are typical alkylating agents.

Base: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine are frequently used to scavenge the acid produced during the reaction. researchgate.net

Solvent: Solvents such as acetonitrile or DMF are common choices for this transformation. researchgate.net

To prevent the formation of quaternary ammonium salts, which can occur with excess alkyl halide, the halide is often added slowly to a solution of piperidine. researchgate.net

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Product |

| Piperidine | 2-Phenoxyethyl bromide | K₂CO₃ | Acetonitrile | This compound |

| Piperidine | 2-Phenoxyethyl chloride | Triethylamine | DMF | This compound |

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for constructing piperidine-containing molecules with high degrees of control over their three-dimensional structure.

Stereoselective Construction of Piperidine Scaffolds

The piperidine ring is a prevalent motif in many natural products and pharmaceuticals. nih.govacs.org Consequently, numerous stereoselective methods for its synthesis have been developed. These methods are crucial when preparing analogues of this compound with specific stereochemistry.

Approaches to stereoselective piperidine synthesis include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of substituted pyridines or their derivatives can provide enantiomerically enriched piperidines. nih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been shown to produce high levels of enantioselectivity. nih.gov

Intramolecular Cyclization: Stereoselective intramolecular cyclization of appropriately functionalized acyclic precursors is a powerful strategy. nih.gov Gold-catalyzed cyclization followed by reduction and rearrangement has been used to synthesize piperidin-4-ols with excellent diastereoselectivity. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries can guide the stereochemical outcome of reactions used to form the piperidine ring. umich.edu

Biocatalytic Methods for Enantioselective Piperidine Derivative Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. For the synthesis of piperidine derivatives, immobilized lipases have been used in multicomponent reactions to produce clinically valuable piperidines in good yields. rsc.org For example, Candida antarctica lipase B (CALB) has been successfully employed for this purpose. rsc.org

A recent approach combines biocatalytic C-H oxidation with radical cross-coupling to achieve rapid, modular, and enantiospecific functionalization of piperidines. nih.govchemrxiv.orgresearchgate.net This strategy streamlines the synthesis of complex, three-dimensional molecules. nih.govchemrxiv.orgresearchgate.net

Radical Cross-Coupling in Phenoxyethyl Piperidine Synthesis

Radical cross-coupling reactions offer a modern and powerful alternative to traditional polar cross-coupling methods for forming C-C bonds. chemrxiv.org While not directly forming the phenoxyethyl ether linkage, this methodology is highly relevant for creating complex analogues. These reactions are advantageous for coupling saturated systems under mild conditions. chemrxiv.org

Recent advancements have even made enantiospecific, stereoretentive radical cross-coupling possible, which was previously considered challenging due to the rapid racemization of radical intermediates. chemrxiv.org This opens up new avenues for the synthesis of chiral piperidine derivatives with diverse functionalities.

Analytical Characterization of Synthesized Phenoxyethyl Piperidine Compounds

The structural confirmation of this compound and its analogues relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov Techniques like electrospray ionization (ESI-MS) and electron ionization (EI-MS) can be used to determine the mass of the molecular ion and to propose fragmentation pathways, which can help in structural confirmation. nih.govresearchgate.net For piperidine derivatives, characteristic fragmentation patterns, such as the formation of iminium ions, can be observed. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include C-O stretching for the ether linkage, C-H stretching for the aliphatic and aromatic portions, and C=C stretching for the aromatic ring.

| Analytical Technique | Information Obtained |

| ¹H NMR | Chemical environment and connectivity of protons |

| ¹³C NMR | Number and chemical environment of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Infrared Spectroscopy | Presence of functional groups |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis is fundamental in the structural determination of organic molecules like this compound. Each technique offers unique insights into the molecular architecture.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound has not been found in the reviewed sources. However, a theoretical analysis suggests the presence of characteristic absorption bands. These would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, C-O-C stretching from the ether linkage, and C-N stretching associated with the tertiary amine of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 205.14667 Da. rsc.org The fragmentation pattern would likely involve cleavage at the ether linkage and within the piperidine ring, yielding characteristic ions.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 206.15395 | 147.6 |

| [M+Na]+ | 228.13589 | 151.4 |

| [M-H]- | 204.13939 | 151.4 |

| [M+NH4]+ | 223.18049 | 164.5 |

| [M+K]+ | 244.10983 | 148.8 |

| [M+H-H2O]+ | 188.14393 | 139.2 |

| [M+HCOO]- | 250.14487 | 166.9 |

| [M+CH3COO]- | 264.16052 | 184.8 |

| [M+Na-2H]- | 226.12134 | 153.2 |

| [M]+ | 205.14612 | 143.9 |

| [M]- | 205.14722 | 143.9 |

Data sourced from PubChemLite. rsc.org m/z refers to the mass-to-charge ratio. CCS stands for Collision Cross Section.

Molecular Interactions and Biological Target Engagement of 1 2 Phenoxyethyl Piperidine Derivatives

Receptor Binding Profile Analysis

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors, Particularly NR1/2B Subunits

Derivatives of 1-(2-phenoxyethyl)piperidine have been identified as potent and selective antagonists of the N-Methyl-D-Aspartate (NMDA) receptor, with a particular preference for the NR1/2B subunit combination. A key example from this class is N-(2-phenoxyethyl)-4-benzylpiperidine, which demonstrated high selectivity for the NR1/2B subunit with an IC50 value of 0.63 microM nih.gov.

| Compound | Target | Activity (IC50) |

|---|---|---|

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B) | 0.63 µM |

| N-[2-(4-hydroxyphenoxy)ethyl]-4-benzylpiperidine | NMDA Receptor (NR1A/2B) | 0.025 µM |

Modulation of Serotonin-2 (5-HT2) Receptors

While extensive research has been conducted on various piperidine (B6355638) derivatives for their affinity to serotonin-2 (5-HT2) receptors, specific binding data for this compound and its direct derivatives on 5-HT2 receptors is not extensively detailed in the reviewed literature. However, the broader class of arylpiperazines and related structures are well-known to interact with 5-HT2 receptors nih.gov. For example, certain quipazine (B1207379) analogues, which contain a piperazine (B1678402) ring, have been shown to be 5-HT2 agonists. The affinity of these broader classes of compounds for 5-HT2 receptors underscores the potential for the this compound scaffold to be chemically modified to target these receptors.

Engagement with Dopamine-2 (D2) Receptors

Similar to the 5-HT2 receptors, specific binding affinities of this compound derivatives for the dopamine-2 (D2) receptor are not prominently reported in the available literature. The broader family of N-phenylpiperazine and related analogs have been evaluated for their selectivity towards D2 and D3 dopamine (B1211576) receptors mdpi.com. These studies indicate that structural modifications to the piperazine or piperidine core can significantly influence binding affinity and selectivity for dopamine receptor subtypes mdpi.comnih.gov. This suggests that the this compound framework could serve as a template for designing ligands with specific D2 receptor activity, although direct evidence is currently limited.

Binding to Sigma (σ1 and σ2) Receptors

The this compound scaffold has demonstrated significant affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. A study on a series of phenoxyalkylpiperidines revealed that these compounds can bind with high affinity to the σ1 receptor, with some derivatives showing subnanomolar Ki values. For instance, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine displayed potent anti-amnesic effects associated with σ1 receptor agonism. The degree of methylation on the piperidine ring was found to influence binding affinity, with increased methylation generally leading to a decrease in affinity.

A structurally related compound, 1-(2-phenethyl)piperidine, also exhibits moderate affinity for both sigma receptor subtypes, with Ki values of 30 nM for σ1 and 138 nM for σ2.

| Compound | Target | Affinity (Ki) |

|---|---|---|

| 1-(2-phenethyl)piperidine | Sigma-1 (σ1) | 30 nM |

| 1-(2-phenethyl)piperidine | Sigma-2 (σ2) | 138 nM |

Antagonism of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs)

Derivatives of this compound have been synthesized and identified as antagonists of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) researchgate.netnih.gov. Specifically, a series of 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines were studied for their pharmacological activity on rat CA1 hippocampal interneurons researchgate.netnih.gov.

The inhibitory effect of these compounds on the choline-induced current was found to be dependent on the length of the aliphatic chain attached to the phenoxy group nih.gov. Quaternization of the piperidine nitrogen to form 1-[2-(4-alkyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodides resulted in more potent antagonism nih.gov. One such derivative demonstrated approximately 50% inhibition of the choline-induced current at a concentration near 5 μM nih.gov.

| Compound Class | Target | Activity |

|---|---|---|

| 1-[2-(4-alkoxy-phenoxy-ethyl)]piperidines | α7 nAChR | Antagonist |

| 1-[2-(4-hexyloxy-phenoxy-ethyl)]-1-methylpiperidinium iodide | α7 nAChR | ~50% inhibition at 5 µM |

Affinity for Alpha-1 Adrenergic Receptors

The affinity of this compound derivatives for alpha-1 adrenergic receptors has been evaluated, primarily in the context of assessing off-target effects and side effect liability. The lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, was assessed for its affinity for α1-adrenergic receptors nih.gov. Subsequent structural modifications, such as the introduction of a hydroxyl group at the C-4 position of the piperidine ring, led to a substantial decrease in affinity for these receptors, thereby improving the selectivity profile of the NMDA receptor antagonists nih.gov. While specific Ki values for the parent compound are not detailed in the provided sources, this line of research highlights the successful chemical modifications undertaken to mitigate α1-adrenergic receptor engagement.

Enzymatic Modulatory Activities

Derivatives of this compound have been identified as potent inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. The primary targets in this class are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The inhibitory mechanism of these derivatives often involves interaction with two key sites on the cholinesterase enzymes: the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The piperidine moiety is a crucial structural feature, often interacting with the anionic site of the CAS. nih.gov

Research has demonstrated that substituting the benzylpiperidine portion of established inhibitors like Donepezil (B133215) with a phenoxyethyl piperidine structure is a viable strategy for developing strong cholinesterase inhibitors. nih.gov Structure-activity relationship (SAR) studies reveal that the piperidinyl moiety is significant for activity against AChE. For instance, a comparison between derivatives containing a piperidinyl group versus a morpholino group showed that the piperidine-containing compounds can selectively inhibit AChE. nih.govresearchgate.net

Certain phenoxyethyl piperidine derivatives bearing a vinyl nitrile group exhibit high selectivity for AChE inhibition, primarily through interaction with the PAS. nih.gov This site is also implicated in the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease, making PAS inhibitors a subject of significant interest. nih.govresearchgate.net Some compounds in this class have been identified as dual inhibitors, capable of targeting both AChE and BuChE. nih.govnih.gov For example, compound 7c was identified as a potent dual inhibitor of both enzymes. nih.govnih.gov In one study, compound 5c emerged as the most potent and selective inhibitor of electric eel AChE (eeAChE) with an IC50 value of 0.50 µM, showing no significant activity against equine BuChE (eqBuChE). researchgate.net In contrast, another derivative, compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), demonstrated the best anti-BuChE activity and acted as a dual inhibitor. acgpubs.org

The inhibitory activities of several this compound derivatives against AChE and BuChE are summarized below.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| 5c | eeAChE | 0.5 ± 0.05 | AChE Selective |

| eqBuChE | >100 | ||

| 5a | eeAChE | 2.8 ± 1.2 | AChE Selective |

| eqBuChE | >100 | ||

| 7a | eeAChE | 20.4 ± 9.3 | Dual Inhibitor |

| eqBuChE | 8.1 ± 0.50 | ||

| 7c | eeAChE | 35.6 ± 3.7 | Dual Inhibitor |

| eqBuChE | 2.5 ± 0.6 | ||

| 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | AChE Selective |

| 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | AChE | 18.04 | Dual Inhibitor |

| BuChE | 17.28 | ||

| 19 (2-phenylacetate derivative) | AChE | 5.10 ± 0.24 | Dual Inhibitor |

| BuChE | 26.78 ± 0.81 |

Data sourced from multiple studies. nih.govresearchgate.netacgpubs.orgmdpi.com

Protein disulfide isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum, where it plays a critical role in catalyzing the formation, reduction, and isomerization of disulfide bonds during protein folding. nih.gov PDI is also involved in cellular stress responses and has been identified as a potential therapeutic target, particularly in cancer and neurodegenerative diseases associated with protein misfolding. nih.govnih.gov Small-molecule inhibitors of PDI have been discovered that can suppress apoptosis induced by misfolded proteins, such as mutant huntingtin. nih.gov However, based on the available scientific literature, there is no specific evidence detailing the inhibitory activity of this compound derivatives against Protein Disulfide Isomerase.

IκB kinase (IKK) is a key enzyme complex in the nuclear factor-κB (NF-κB) signaling pathway, which is central to regulating inflammatory responses, immunity, and cell survival. nih.govnih.gov The IKK complex, particularly its catalytic subunit IKKβ, phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent activation of NF-κB. nih.gov Inhibition of IKKβ is therefore a significant therapeutic strategy for inflammatory diseases and cancer. nih.gov

While the direct inhibition of IKK by this compound derivatives is not explicitly documented in current research, related compounds containing a piperidine core have shown activity. For instance, EF24 (3,5-bis(2-flurobenzylidene)piperidin-4-one), a synthetic analog of curcumin, has been shown to potently suppress the NF-κB signaling pathway by directly inhibiting the catalytic activity of IKK. nih.gov This compound demonstrated an IC50 value of 1.3 µM for blocking the nuclear translocation of NF-κB, a potency approximately 10 times higher than that of curcumin. nih.gov This finding highlights the potential of the piperidone scaffold in designing IKK inhibitors, though further studies are required to establish whether this compound derivatives share this activity.

The primary enzymatic targets for derivatives of this compound that have been extensively studied are acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov Beyond these cholinesterases, detailed research on interactions with other specific enzyme targets is limited. Computational prediction models, such as PASS (Prediction of Activity Spectra for Substances), have suggested potential pharmacological activities for related structures like 1-(2-ethoxyethyl)-4-octynyl-4-acyloxypiperidines, including anesthetic, spasmolytic, and immunosuppressive effects, which would imply interactions with other enzyme or receptor systems. researchgate.net However, these predicted activities have not been experimentally confirmed for this compound derivatives.

Cellular Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govbio-rad-antibodies.com This pathway is activated by numerous extracellular signals, leading to the activation of the serine/threonine kinase Akt. bio-rad-antibodies.com Once active, Akt phosphorylates a multitude of downstream targets, thereby regulating critical cellular processes. bio-rad-antibodies.com Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer and metabolic disorders. nih.gov

A connection exists between the PI3K/Akt pathway and the NF-κB pathway, as Akt can activate the IKK complex, which in turn activates NF-κB. bio-rad-antibodies.com Despite the importance of this pathway, current scientific literature does not provide specific evidence that this compound derivatives directly regulate the PI3K/Akt signaling pathway. Further investigation is needed to determine if this class of compounds exerts any modulatory effects on this crucial cellular cascade.

PKCα Expression Modulation

Derivatives of this compound have been shown to modulate the expression and activity of Protein Kinase Cα (PKCα), a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. One notable derivative, 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been identified as a dual-acting agent in breast cancer cells. Research has demonstrated that DTPEP downregulates the expression of PKCα. This effect is part of a broader impact on the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. The downregulation of PKCα by DTPEP contributes to its anti-cancer effects by disrupting the signaling cascades that promote tumor cell proliferation.

| Compound | Cell Line | Effect on PKCα | Pathway |

| DTPEP | MCF-7 (ER+ve), MDA-MB-231 (ER-ve) | Downregulation | PI3K/Akt/PKCα |

NF-κB Transcription Pathway Effects

The Nuclear Factor-kappa B (NF-κB) transcription pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. While direct studies on this compound derivatives are limited, research on related compounds containing a piperidine moiety, such as piperine (B192125), provides insights into potential mechanisms. Piperine, an alkaloid from black pepper, has been shown to inhibit the NF-κB signaling pathway. It prevents the nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB. nih.gov This inhibition leads to a significant reduction in the expression of pro-inflammatory and growth-regulatory genes, such as IL-1β, IL-6, and TNF-α. nih.gov These findings suggest that synthetic derivatives of this compound may also exert their anti-cancer effects by targeting the NF-κB transcription pathway, although further specific research is required to confirm this.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. broadinstitute.orgnih.gov The balance between these proteins determines the cell's fate.

Studies on novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives have demonstrated their potential to induce apoptosis by targeting the Bcl-2 family. These compounds have been shown to downregulate the expression of the anti-apoptotic protein BCL2 while upregulating the expression of the pro-apoptotic executioner caspase, Caspase-3, in breast cancer cells. nih.gov This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade and subsequent cell death.

Furthermore, the piperidine derivative DTPEP has been shown to induce caspase-dependent apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).

| Compound Class | Cell Line | Effect on Bcl-2 Family | Apoptotic Pathway |

| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | MDA-MB-231 | Downregulation of BCL2, Upregulation of Caspase-3 | Intrinsic |

| DTPEP | MCF-7, MDA-MB-231 | Not specified | Intrinsic and Extrinsic |

Cell Cycle Regulation and Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. Certain indole-piperidine hybrids have been shown to exert anticancer activity by inducing cell cycle arrest. Flow cytometry analysis has revealed that these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, treatment of HCT-116 colon cancer cells with novel (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives led to cell cycle arrest at the S and G2/M phases. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. While these findings are promising, further studies are needed to specifically elucidate the effects of this compound derivatives on cell cycle regulation.

| Compound Class | Cell Line | Cell Cycle Phase of Arrest |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 | S and G2/M |

Modulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a significant role in the initiation and progression of cancer. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of Nrf2 leads to the transcription of a wide array of antioxidant and detoxification genes. nih.govnih.gov

The piperidine derivative DTPEP has been shown to induce the generation of ROS in breast cancer cells. This increase in oxidative stress is a key mechanism through which DTPEP induces apoptosis. While this indicates a pro-oxidant effect in cancer cells, the broader impact of this compound derivatives on cellular oxidative stress responses, including any potential interaction with the Nrf2 pathway, remains an area for further investigation. The ability to modulate the cellular redox state presents a potential therapeutic strategy, and understanding how these compounds influence these pathways is of significant interest.

Structure Activity Relationship Sar Studies of 1 2 Phenoxyethyl Piperidine Analogues

Influence of Phenoxyethyl Side Chain Modifications on Biological Activity

The phenoxyethyl side chain, which connects the aromatic phenoxy group to the piperidine (B6355638) nitrogen, plays a significant role in modulating the biological activity of 1-(2-phenoxyethyl)piperidine analogues. Modifications to the length and composition of this linker can profoundly impact receptor binding and functional activity.

Research on related phenoxyalkylpiperidines has demonstrated that the length of the alkyl chain is a critical determinant of affinity for certain biological targets. For instance, in a series of 3-phenoxypropyl piperidine analogues developed as ORL1 (NOP) receptor agonists, the three-carbon propyl linker was found to be optimal for potent and selective activity. While a direct comparison with a two-carbon ethyl linker as in this compound was not the primary focus, the study underscores the principle that linker length is a key variable in SAR. Similarly, studies on cannabimimetic indoles have shown that high-affinity binding to cannabinoid receptors requires a specific alkyl chain length, with optimal binding observed with a five-carbon side chain nih.gov. Extending the chain beyond this optimal length often leads to a decrease in binding affinity nih.gov. This suggests that for this compound analogues, the two-carbon ethyl linker likely positions the phenoxy and piperidine moieties at an optimal distance for interaction with their specific biological targets. Any deviation, such as shortening or lengthening the chain, could disrupt this optimal orientation and reduce biological activity.

Impact of Substituents on the Piperidine Ring

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern is a key area for SAR exploration. The introduction of substituents on the piperidine ring of this compound analogues can influence their potency, selectivity, and pharmacokinetic properties.

A study on a novel series of phenoxyalkylpiperidines, with a focus on sigma-1 (σ1) receptor affinity, systematically varied the degree of methylation on the piperidine ring. The lead compound, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine, exhibited subnanomolar affinity for the σ1 receptor. However, increasing the degree of methylation on the piperidine ring progressively decreased this affinity. This indicates that while a small substituent like a methyl group at the 4-position is well-tolerated and can even be beneficial, bulkier or multiple substitutions may introduce steric hindrance that negatively impacts receptor binding.

In other classes of piperidine-containing compounds, the position and nature of substituents on the piperidine ring have been shown to be critical. For example, in a series of piperidine-substituted quinolones acting as GnRH antagonists, small substituents at the 6-position of the piperidine ring were tolerated, and a trifluoromethyl group at this position was found to reduce clearance and increase oral bioavailability nih.gov. This highlights that piperidine ring substituents can modulate not only the pharmacodynamic but also the pharmacokinetic profile of a drug candidate.

Effects of Aromatic Ring Substituents (e.g., Halogenation, Hydroxylation, Alkylation)

The phenoxy group of this compound provides a prime site for modification to explore electronic and steric effects on biological activity. The introduction of substituents such as halogens, hydroxyl groups, or alkyl groups onto this aromatic ring can significantly alter a compound's affinity and selectivity for its biological targets.

The electronic properties of substituents on an aromatic ring can influence interactions with the target protein. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), can alter the electrostatic potential of the ring, potentially enhancing interactions with electron-rich pockets in the binding site. Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, can also modulate binding affinity. In the aforementioned study of phenoxyalkylpiperidines, the lead compound featured a 4-chloro substituent on the phenoxy ring, while a 4-methoxy analogue also displayed potent anti-amnesic effects, suggesting that both electron-withdrawing and electron-donating groups at this position can be favorable for σ1 receptor agonism.

The position of the substituent on the aromatic ring is also a critical factor. Studies on other classes of compounds with aromatic rings have shown that substitution at the ortho, meta, or para position can lead to vastly different biological activities. For instance, in a series of aromatic ring-substituted ketamine ester analogues, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts researchgate.net. This suggests that the spatial orientation of the substituent relative to the rest of the molecule is crucial for optimal interaction with the binding site.

Role of Linker Chemistry and Functionalities (e.g., Ester, Amide, Carbonyl Groups)

While the length of the linker between the phenoxy and piperidine moieties is important, the chemical nature of the linker itself can also be modified to fine-tune the properties of this compound analogues. The introduction of functional groups such as esters, amides, or carbonyls into the linker can impact factors like polarity, hydrogen bonding capacity, and metabolic stability.

For example, replacing a simple alkyl ether linker with an amide or ester functionality can introduce hydrogen bond donor and acceptor sites, which could lead to new or enhanced interactions with the biological target. In a study of piperine (B192125) and its synthetic amide analogues, the amide linkage was a key structural feature, and modifications to the amine part of the amide resulted in varied biological activities nih.gov. This demonstrates the importance of the specific chemical nature of the linker.

Stereochemical Considerations in Determining Biological Potency and Selectivity

Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological properties. In the case of this compound analogues, the introduction of chiral centers, either on the piperidine ring or the side chain, can lead to enantiomers or diastereomers with significantly different potencies and selectivities.

A compelling example of the importance of stereochemistry is found in a study of the diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which share a similar structural motif with this compound. The four stereoisomers of this compound displayed markedly different affinities and selectivities for opioid receptors. One isomer, (2S,3R,4S)-1a, was found to be an exceptionally potent µ-opioid receptor agonist, with an estimated potency 20,000-50,000 times that of morphine, while another isomer acted as a weak µ-antagonist nih.gov. This dramatic difference in activity between stereoisomers underscores the three-dimensional nature of drug-receptor interactions and the critical importance of controlling stereochemistry in drug design.

Similarly, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans-(-)-isomer was found to be about five times more potent than phencyclidine (PCP) in vitro, while the racemic cis-isomer was essentially inactive. This again highlights the profound impact of stereochemistry on biological activity.

Correlations between Specific Structural Features and Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects and improve the therapeutic index. SAR studies of this compound analogues can reveal key structural features that govern target selectivity.

The substitution pattern on both the piperidine and the phenoxy rings can be tuned to enhance selectivity. For example, in a series of piperazine (B1678402) and piperidine derivatives, the piperidine moiety itself was identified as a critical structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity nih.gov. Replacing the piperidine with a piperazine significantly altered the affinity for the sigma-1 receptor nih.gov. This suggests that the nature of the heterocyclic ring is a key determinant of selectivity.

Computational and in Silico Approaches in Phenoxyethyl Piperidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a phenoxyethyl piperidine (B6355638) derivative, within the active site of a target protein.

Molecular docking simulations are instrumental in estimating the binding strength between a ligand and its target receptor, often expressed as a binding energy score (in kcal/mol), an inhibition constant (Ki), or a half-maximal inhibitory concentration (IC50). Lower values for these metrics typically indicate a more potent interaction.

For instance, studies on phenoxyethyl piperidine derivatives have utilized docking to predict their potential as inhibitors of various enzymes and receptors. In the context of cholinesterase inhibition, a promising approach for Alzheimer's disease therapy, a phenoxyethyl piperidine derivative, compound 5c , was identified as a potent inhibitor of electric eel acetylcholinesterase (eeAChE) with an experimental IC50 value of 0.50 µM nih.govresearchgate.net. Similarly, research targeting the Sigma-1 (S1R) receptor, which is implicated in neurological disorders, identified 4-benzyl-1-(2-phenoxyethyl)piperidine as a high-affinity ligand with a Ki value of 0.93 nM researchgate.netresearchgate.net. Another study targeting Toxoplasma gondii M1 aminopeptidase (B13392206) (TgAPN2) used docking to screen for potential inhibitors, identifying a derivative of 1-(2-phenoxyethyl)piperidine with a binding energy of -8.3 kcal/mol nih.gov.

These predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

| Compound Class | Target Protein | Predicted/Measured Affinity | Reference |

|---|---|---|---|

| Phenoxyethyl piperidine derivative (5c) | Acetylcholinesterase (AChE) | IC50: 0.50 µM | nih.govresearchgate.net |

| 4-benzyl-1-(2-phenoxyethyl)piperidine | Sigma-1 Receptor (S1R) | Ki: 0.93 nM | researchgate.netresearchgate.net |

| This compound derivative | Toxoplasma gondii ME49 TgAPN2 | Binding Energy: -8.3 kcal/mol | nih.gov |

Beyond predicting affinity, molecular docking provides a detailed three-dimensional view of how a ligand fits into the binding pocket of a protein. This allows for the identification of specific amino acid residues that are critical for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces.

In studies of phenoxyethyl piperidine derivatives as acetylcholinesterase (AChE) inhibitors, docking revealed that the piperidine group interacts with key amino acids in the opening of the enzyme's active site gorge, such as Trp286 and Tyr72 nih.gov. The phenyl ring of the compound was also shown to form a π-π interaction with Trp286, a crucial residue in the peripheral anionic site (PAS) of AChE nih.gov. In a different study on a parasitic enzyme, the this compound ring was found to be dominated by van der Waals interactions with residues like Asp920, Val862, and Phe885, while another part of the molecule formed a hydrogen bond with Asp865 nih.govmdpi.com.

Understanding these specific molecular interactions is vital for structure-activity relationship (SAR) studies, enabling medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity.

| Target Protein | Compound Moiety | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (hAChE) | Piperidine group | Trp286, Tyr72 | Hydrophobic | nih.gov |

| Acetylcholinesterase (hAChE) | Phenyl ring | Trp286 | π-π stacking | nih.gov |

| Toxoplasma gondii ME49 TgAPN2 | This compound ring | Asp920, Val862, Phe885, Ala916 | van der Waals | nih.govmdpi.com |

| Toxoplasma gondii ME49 TgAPN2 | Ligand functional group | Asp865 | Hydrogen Bond | nih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand-protein complex, observe conformational changes, and provide more accurate energy calculations.

Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are rigid. High RMSF values in certain loops of the active site might indicate conformational changes upon ligand binding. RMSF analysis of phenoxyethyl piperidine derivatives has helped to understand which parts of the molecule exhibit the largest fluctuations, providing insights into their role in receptor selectivity nih.govresearchgate.net.

The Radius of Gyration (Rg) is a measure of the compactness of the protein's structure during the simulation. A stable Rg value suggests that the protein is not unfolding and maintains its compact, functional shape. In a study of a this compound derivative, the Rg value of the target-ligand system ranged between 43 Å and 45 Å, indicating that the complex remained compact and stable throughout the simulation nih.govmdpi.com.

Analyzing the hydrogen bond network over time is also crucial. The persistence of specific hydrogen bonds between the ligand and key residues confirms their importance for binding stability. For instance, in simulations of the well-known drug donepezil (B133215) with AChE, a key hydrogen bond with residue Phe295 was observed to be present for 92% of the simulation time, underscoring its critical role in anchoring the drug nih.gov. Similar analyses for phenoxyethyl piperidine derivatives help to validate the interactions predicted by docking and assess their stability.

To obtain a more refined estimation of binding affinity than docking scores, binding free energy calculations are often performed on the snapshots extracted from an MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular techniques. These methods combine molecular mechanics energy terms with continuum solvation models to calculate the free energy of binding.

For a derivative of this compound targeting TgAPN2, MM/PBSA calculations predicted a net binding free energy of -37.12 kcal/mol, confirming a very stable and favorable interaction nih.gov. These calculations provide a more rigorous validation of docking results and help in accurately ranking potential drug candidates before their synthesis nih.govmdpi.com.

In Silico Target Prediction and Network Pharmacology

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a compound based on its structural formula. nih.govbmc-rm.orggenexplain.comgenexplain.com The algorithm works by comparing the structure of a query molecule to a large database of known biologically active substances, identifying structure-activity relationships. nih.govbmc-rm.orggenexplain.com For each potential biological effect, PASS calculates the probability that the compound is active (Pa) and inactive (Pi). genexplain.com Activities with Pa values greater than Pi are considered possible for the compound. genexplain.com

While a specific PASS analysis for this compound has not been published, a hypothetical prediction can be constructed based on its structural features and the known activities of similar piperidine derivatives. clinmedkaz.org Such compounds have been associated with a wide range of biological activities. nih.govclinmedkaz.org A speculative PASS analysis would likely suggest several potential pharmacological effects.

Table 1: Hypothetical PASS Predictions for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Rationale for Prediction |

| Anesthetic (Local) | > 0.5 | < 0.2 | The piperidine ring is a common feature in local anesthetic agents. |

| Antihypertensive | > 0.4 | < 0.1 | Certain piperidine-containing compounds exhibit effects on blood pressure. |

| Sigma-1 (σ₁) Receptor Agonist | > 0.6 | < 0.1 | The N-substituted piperidine motif is a known pharmacophore for sigma receptors. rsc.org |

| Acetylcholinesterase Inhibitor | > 0.3 | < 0.2 | Phenoxy and piperidine moieties are found in known cholinesterase inhibitors like Donepezil. encyclopedia.pub |

| Anti-inflammatory | > 0.4 | < 0.15 | Various piperidine derivatives have demonstrated anti-inflammatory properties. |

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to represent the type of output provided by a PASS analysis based on the compound's structural relationship to known active molecules.

Protein-Protein Interaction Network Analysis

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their disruption is often linked to disease. ebi.ac.uknih.gov PPI network analysis is a systems biology approach used to understand the complex web of interactions that proteins form within a cell. ebi.ac.uk In drug discovery, this analysis can help identify novel drug targets and understand the broader biological context of a drug's mechanism of action. benthamscience.comresearchgate.netresearchgate.net

For a small molecule like this compound, a PPI network analysis would typically begin by identifying its primary protein target(s). Although the specific targets of this compound are not definitively established in the available literature, research on analogous structures suggests potential affinity for targets such as sigma receptors (S1R) and cholinesterases. rsc.orgencyclopedia.pubresearchgate.net

Once a primary target is identified (e.g., S1R), a PPI network can be constructed to visualize all known proteins that interact with it. This network provides a map of the biological pathways the target is involved in. Introducing the small molecule could theoretically modulate this network, not just by affecting the primary target, but also by propagating changes throughout its interaction partners. nih.gov

Table 2: Hypothetical Protein-Protein Interaction (PPI) Network for a Potential Target of this compound

| Primary Target | Interacting Protein (Node) | Function of Interacting Protein | Potential Downstream Effect of Modulation |

| Sigma-1 Receptor (S1R) | BiP/GRP78 | Endoplasmic Reticulum Chaperone | Modulation of cellular stress responses |

| Sigma-1 Receptor (S1R) | IP3 Receptor | Calcium channel | Alteration of intracellular calcium signaling |

| Sigma-1 Receptor (S1R) | Ryanodine Receptor | Calcium channel | Influence on muscle contraction and neuronal activity |

| Sigma-1 Receptor (S1R) | Kv1.4 Potassium Channel | Ion channel | Changes in neuronal excitability |

Note: This table represents a simplified, hypothetical network based on known interactions of the Sigma-1 Receptor, a potential target for piperidine derivatives. The analysis helps predict the systemic effects of a compound that modulates this primary target.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered a viable drug candidate, it must demonstrate favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties describe the fate of a compound within an organism. biosolveit.de In silico ADME prediction tools use computational models to estimate these properties from a molecule's 2D structure, allowing for early-stage screening and filtering of compounds with poor pharmacokinetic profiles. elsevierpure.comosdd.netspringernature.com

For this compound, various ADME parameters can be predicted using widely available computational models. nih.govclick2drug.org These predictions provide crucial insights into how the molecule is likely to behave in a biological system.

Table 3: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderately High | A significant fraction may bind to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No (Predicted) | Lower risk of interactions with drugs metabolized by the major CYP3A4 enzyme. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

Note: These values are generated from computational models and serve as predictions. Experimental validation is required for confirmation.

Assessment of Lipinski's Rule of Five and Drug-likeness

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. wikipedia.org One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes four simple physicochemical parameter cutoffs that are common among the majority of orally administered drugs. wikipedia.org A compound is considered to have good oral bioavailability if it violates no more than one of these rules. drugbank.com

The parameters for this compound can be calculated based on its chemical structure (C₁₃H₁₉NO) to assess its compliance with Lipinski's rule.

Table 4: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule Parameter | Value for this compound | Rule (Guideline) | Compliance |

| Molecular Weight (MW) | 205.30 g/mol | ≤ 500 Da | Yes |

| LogP (Octanol-water partition coefficient) | ~2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (Ether O, Piperidine N) | ≤ 10 | Yes |

| Number of Violations | 0 | Excellent |

The analysis shows that this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. This excellent compliance suggests that the compound has a high probability of exhibiting good oral absorption and bioavailability, making it a promising scaffold for further drug development efforts.

Pre Clinical Biological Investigation of 1 2 Phenoxyethyl Piperidine Derivatives

In vitro Studies on Cellular Models

The in vitro evaluation of 1-(2-phenoxyethyl)piperidine derivatives has unveiled a diverse range of biological activities, highlighting their potential as scaffolds for therapeutic agents. Cellular models provide a crucial platform for elucidating the mechanisms of action, potency, and selectivity of these compounds across various biological targets.

The anti-proliferative effects of this compound derivatives have been investigated in numerous human cancer cell lines. A notable example is 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), a derivative synthesized from Tamoxifen, which has demonstrated significant inhibition of cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cell lines ijpsi.org. Similarly, a series of novel vindoline-piperazine conjugates, which incorporate a piperidine-like moiety, were evaluated for their antiproliferative activity across 60 human tumor cell lines. Several of these compounds exhibited potent growth inhibition at low micromolar concentrations against cell lines for colon, melanoma, renal, and breast cancers researchgate.net.

Cytotoxicity and cell viability are often assessed using metabolic assays such as the MTT, WST-1, or MTS assays, which measure the metabolic activity of viable cells nih.govmedchemexpress.com. For instance, the cytotoxicity of novel 1-(2-hydroxyethyl)piperazine derivatives was evaluated across a panel of human cell lines, including the MOLT-4 lymphoblastic leukemia cell line, to determine their potential as radioprotective agents with minimal cellular toxicity sid.ir.

Table 1: Anti-proliferative Activity of Selected this compound and Related Derivatives

| Compound | Cell Line | Cancer Type | Activity Metric (Value) | Reference |

|---|---|---|---|---|

| DTPEP | MCF-7 | Breast Cancer (ER+) | Inhibits proliferation | ijpsi.org |

| DTPEP | MDA-MB-231 | Breast Cancer (ER-) | Inhibits proliferation | ijpsi.org |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | GI₅₀ = 1.00 µM | researchgate.net |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | GI₅₀ = 1.35 µM | researchgate.net |

| Vindoline-piperazine conjugate 28 | COLO-205 | Colon Cancer | Growth % = -90.33 | researchgate.net |

| Vindoline-piperazine conjugate 31 | MOLT-4 | Leukemia | Growth % = -98.81 | researchgate.net |

Derivatives of this compound have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells. Flow cytometry is a key technique used to analyze these effects nih.gov. For example, the compound DTPEP was found to restrict the cell cycle in the G0/G1 phase in both MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner ijpsi.orgsigmaaldrich.com.

Furthermore, DTPEP induces apoptosis through a caspase-dependent pathway. Studies have shown that it triggers both intrinsic and extrinsic apoptotic pathways, indicated by the activation of specific caspases sigmaaldrich.com. The induction of apoptosis is a critical mechanism for the anticancer activity of many chemotherapeutic agents, and piperidine (B6355638) derivatives are no exception. The process often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial depolarization and subsequent apoptosis sigmaaldrich.com.

Table 2: Effects of DTPEP on Cell Cycle and Apoptosis

| Parameter | Cell Line | Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| Cell Cycle | MCF-7, MDA-MB-231 | G0/G1 Phase Arrest | Flow Cytometry | sigmaaldrich.com |

| Apoptosis | MCF-7, MDA-MB-231 | Induction of Caspase-Dependent Apoptosis | Flow Cytometry, Caspase Inhibition Studies | sigmaaldrich.com |

| Mitochondrial Membrane Potential | MCF-7, MDA-MB-231 | Loss of Potential | Flow Cytometry | sigmaaldrich.com |

The this compound scaffold has been utilized to design potent enzyme inhibitors. A significant area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease.

The inhibitory activity of these derivatives against cholinesterases is commonly evaluated using the modified Ellman's spectrophotometric method sigmaaldrich.com. This assay measures the activity of the enzyme by detecting the product of substrate hydrolysis. Studies have shown that phenoxyethyl piperidine derivatives can act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE sigmaaldrich.com. Several compounds bearing the phenoxyethyl piperidine moiety have demonstrated good inhibitory activity against AChE, with IC₅₀ values in the micromolar range sigmaaldrich.com.

While the PDI turbidometric assay, which measures the aggregation of reduced insulin (B600854) chains, is a standard high-throughput method for identifying inhibitors of Protein Disulfide Isomerase (PDI) sid.ir, a review of the literature did not yield specific studies applying this assay to this compound derivatives.

Table 3: Cholinesterase Inhibitory Activity of Phenoxyethyl Piperidine Derivatives

| Compound Class | Enzyme | Inhibition (IC₅₀ Range) | Assay Method | Reference |

|---|---|---|---|---|

| Phenoxyethyl piperidine derivatives | eeAChE | 0.5–71.7 µM | Modified Ellman's Method | sigmaaldrich.com |

| Phenoxyethyl piperidine derivatives | eqBuChE | 2.5–71.3 µM | Modified Ellman's Method | sigmaaldrich.com |

Radioligand binding assays are fundamental in determining the affinity and selectivity of compounds for specific receptors. Derivatives of this compound have been identified as high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system functions and diseases.

A series of novel phenoxyalkylpiperidines demonstrated high affinity for the sigma-1 (σ₁) receptor, with some compounds exhibiting Kᵢ values in the subnanomolar range. For example, 1-[2-(p-chlorophenoxy)ethyl]-4-methylpiperidine and 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine showed potent binding to the σ₁ receptor. Similarly, other studies have identified piperidine derivatives with high affinity and selectivity for the σ₁ receptor over the σ₂ subtype. Molecular modeling and docking studies are often employed to understand the specific interactions between these ligands and the receptor binding site. In addition to sigma receptors, certain piperidine derivatives have been evaluated for their affinity at histamine (B1213489) H₃ receptors, identifying them as potential dual-targeting compounds.

Table 4: Binding Affinities of Selected Piperidine Derivatives for Sigma and Histamine Receptors

| Compound Class/Derivative | Receptor | Affinity (Kᵢ) | Reference |

|---|---|---|---|

| (R)-2a (p-chlorophenoxy) | σ₁ | 0.34 nM | |

| 1b (p-methoxyphenoxy) | σ₁ | 1.49 nM | |

| Compound 5 | hH₃R | 7.70 nM | |

| Compound 5 | σ₁R | 3.64 nM | |

| Compound 11 | hH₃R | 6.2 nM | |

| Compound 11 | σ₁R | 4.41 nM |

The antimicrobial potential of this compound derivatives has been explored against a range of pathogens. The disc diffusion method and microdilution assays are commonly used to screen for antibacterial and antifungal activity, determining parameters like the zone of inhibition and minimum inhibitory concentration (MIC).

New piperidine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)-phenyl) acrylate (B77674) demonstrated notable activity against S. aureus. Other studies have investigated halogenated benzene (B151609) derivatives substituted with piperidine, which inhibited the growth of several bacterial strains and the yeast-like fungus Candida albicans, with MIC values ranging from 32-512 µg/ml. The antimicrobial mechanism of some piperidine-based compounds is thought to involve the disruption of the microbial cell membrane, leading to cell lysis.

Table 5: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Reference |

|---|---|---|---|

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | S. aureus | 12 mm inhibition zone (20 µL) | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)-phenyl)acrylate | S. aureus | 15 mm inhibition zone (20 µL) | |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, C. albicans | MIC: 32-512 µg/ml | |

| Piperidine-based sulfobetaines (P16S4, P16S3) | Various bacteria & fungi | MIC: 0.01 mg/mL |

The anticancer properties of this compound derivatives have been confirmed in a variety of specific cancer cell lines, corroborating the findings from general proliferation assays.

In breast cancer, the derivative DTPEP has been shown to be effective against both ER-positive (MCF-7) and ER-negative (MDA-MB-231) cell lines, highlighting its potential to act as a dual-acting agent targeting different subtypes of the disease ijpsi.orgsigmaaldrich.com. Its mechanism involves the downregulation of key signaling pathways like PI3K/Akt and PKCα sigmaaldrich.com.

Vindoline-piperazine conjugates have demonstrated broad and potent anticancer activity. For instance, specific derivatives showed remarkable efficacy against colon cancer cell lines (e.g., COLO-205, KM12), melanoma cell lines (e.g., SK-MEL-5), and leukemia cell lines (e.g., MOLT-4), with some compounds reducing cell growth by over 90% researchgate.net. The diverse structures and linkers used in these conjugates allow for fine-tuning of their activity and selectivity against different cancer types researchgate.net.

In vivo Studies in Pre-clinical Animal Models

The in vivo assessment of this compound derivatives in preclinical animal models has been crucial in elucidating their therapeutic potential across a spectrum of diseases. These studies provide essential insights into the efficacy, and pharmacodynamic properties of these compounds in a whole-organism context, paving the way for potential clinical applications.

Evaluation in Animal Models for Specific Disease Mechanisms (e.g., Neurodegenerative Diseases, Cancer Models)

Derivatives of this compound have been investigated in various animal models to assess their efficacy in specific pathological conditions, notably in neurodegenerative diseases and cancer.

In the realm of neurodegenerative diseases, a synthetic phenoxyethyl piperidine derivative, designated as compound 7c, has been evaluated for its potential in treating dementia. nih.gov In a rat model of dementia induced by intracerebroventricular injection of streptozotocin, this compound was assessed for its effects on learning and memory. nih.gov The study aimed to investigate the therapeutic potential of this derivative, which acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic system implicated in cognitive function. nih.gov

In the context of cancer, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has shown promise as an anti-breast cancer agent. nih.govnih.gov The in vivo efficacy of DTPEP was validated in a LA-7 syngeneic rat mammary tumor model, where it demonstrated the ability to cause tumor regression. nih.gov This compound is notable for its dual-acting nature, targeting both estrogen receptor-positive (ER+ve) and estrogen receptor-negative (ER-ve) breast cancer cells. nih.govnih.gov

Table 1: In vivo Evaluation of this compound Derivatives in Specific Disease Models

| Compound | Animal Model | Disease Focus | Key Findings |

|---|---|---|---|

| Compound 7c | Streptozotocin-induced dementia rat model | Neurodegenerative Disease (Dementia) | Assessed for effects on learning and memory. nih.gov |

| DTPEP | LA-7 syngeneic rat mammary tumor model | Cancer (Breast Cancer) | Demonstrated tumor regression. nih.gov |

Assessment of Neuroprotective Effects in vivo

The neuroprotective potential of piperidine derivatives has been a significant area of investigation. One such derivative, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent sigma(1)-receptor ligand, has demonstrated neuroprotective effects in an experimental stroke model. nih.gov

In a study utilizing a middle cerebral artery occlusion (MCAO) model in rats, PPBP was shown to attenuate striatal tissue damage. nih.gov The mechanism of this neuroprotection is linked to the reduction of ischemia-evoked nitric oxide (NO) production. nih.gov The study found that PPBP markedly attenuated NO production in the ischemic striatum during occlusion and early reperfusion. nih.gov Furthermore, the neuroprotective effects of PPBP were absent in neuronal nitric oxide synthase knockout (nNOSKO) mice, suggesting that its mechanism of action is dependent on the presence of nNOS. nih.gov

Another study investigated the neuroprotective effects of piperine (B192125), a piperidine alkaloid, in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov The results indicated that piperine exerts a protective effect on dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

Table 2: In vivo Neuroprotective Effects of Piperidine Derivatives

| Compound | Animal Model | Pathological Condition | Key Findings |

|---|---|---|---|

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Middle Cerebral Artery Occlusion (MCAO) in rats | Experimental Stroke | Attenuated striatal tissue damage by reducing nitric oxide production. nih.gov |

| Piperine | MPTP-induced Parkinson's disease mouse model | Parkinson's Disease | Protected dopaminergic neurons via antioxidant, anti-apoptotic, and anti-inflammatory effects. nih.gov |

Evaluation of Anticonvulsant Activity in Rodent Models

A significant body of research has focused on the anticonvulsant properties of this compound and its derivatives in various rodent models of epilepsy. These studies typically involve inducing seizures through chemical convulsants or electrical stimuli and assessing the ability of the test compounds to prevent or delay the onset of seizures.

In another study, twenty-two new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and evaluated for their anticonvulsant activity in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Several of these compounds were also tested in the 6-Hz psychomotor seizure model. nih.gov A number of these derivatives showed significant activity in these models, with some being effective in both the MES and scPTZ screens. nih.gov

The anticonvulsant mechanisms of piperine have also been explored, with studies suggesting it may act through multiple pathways, including the inhibition of sodium and calcium channels, as well as interactions with GABA and kainate receptors. nih.gov In vivo studies have shown that piperine can delay the onset of tonic-clonic convulsions induced by strychnine. nih.gov

Table 3: Anticonvulsant Activity of Piperidine Derivatives in Rodent Models

| Compound/Derivative Series | Animal Model | Seizure Induction Method | Key Findings |

|---|---|---|---|

| 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1) | Mouse | Pentylenetetrazole (PTZ)-induced kindling | Showed prominent anti-convulsant effects, reducing seizure duration and score. iranpath.org |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Mouse | Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), 6-Hz psychomotor seizure | Multiple derivatives demonstrated significant anticonvulsant activity in one or more models. nih.gov |

| Piperine | Mouse | Strychnine-induced seizures | Delayed the onset of tonic-clonic convulsions. nih.gov |

Future Directions and Emerging Research Avenues for 1 2 Phenoxyethyl Piperidine in Chemical Biology

Exploration of Novel Molecular Targets and Mechanistic Pathways

A primary future direction lies in expanding the known target space for 1-(2-phenoxyethyl)piperidine derivatives. While initial research has identified certain receptors and enzymes, a vast landscape of potential biological targets remains unexplored. Chemical biology provides powerful tools to identify these new molecular interactions and elucidate the complex signaling cascades they modulate. nih.govnih.gov

Derivatives of the core this compound structure have shown significant potential as selective ligands for specific biological targets. For instance, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the NR1/2B subunit combination. nih.gov Further research building on this scaffold could lead to new modulators for other ion channels and receptor subtypes, offering potential therapeutic avenues for neurological disorders. Similarly, studies on related phenoxyethyl piperidine (B6355638) derivatives have demonstrated inhibitory activity against cholinesterases, engaging with both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net This dual-site inhibition presents a sophisticated mechanistic pathway that could be further explored to develop agents for neurodegenerative diseases.